molecular formula C60H42F24FeN2P2 B12322183 Mandyphos SL-M003-2

Mandyphos SL-M003-2

Cat. No.: B12322183
M. Wt: 1364.7 g/mol
InChI Key: PYLZWHGISWCHOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mandyphos SL-M003-2 involves the reaction of ferrocene with bisphosphine ligands. The reaction conditions typically include the use of solvents such as toluene or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure the desired product’s high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Mandyphos SL-M003-2 undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine ligands .

Scientific Research Applications

Mandyphos SL-M003-2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Mandyphos SL-M003-2 exerts its effects involves its interaction with transition metals to form chiral metal complexes. These complexes then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involved include oxidative addition, reductive elimination, and migratory insertion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mandyphos SL-M003-2 is unique due to its specific substituents on the phosphine ligands, which provide it with distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions, offering high enantioselectivity and reactivity .

Properties

Molecular Formula

C60H42F24FeN2P2

Molecular Weight

1364.7 g/mol

InChI

InChI=1S/2C30H21F12NP.Fe/c2*1-43(2)26(17-7-4-3-5-8-17)24-9-6-10-25(24)44(22-13-18(27(31,32)33)11-19(14-22)28(34,35)36)23-15-20(29(37,38)39)12-21(16-23)30(40,41)42;/h2*3-16,26H,1-2H3;

InChI Key

PYLZWHGISWCHOW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe]

Origin of Product

United States

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